An In-depth Technical Guide to the Asymmetric Synthesis of Chiral cis- and trans-2,3-dihydro-1H-indene-1,2-diamine
An In-depth Technical Guide to the Asymmetric Synthesis of Chiral cis- and trans-2,3-dihydro-1H-indene-1,2-diamine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of Chiral 1,2-Diaminoindanes
Within the landscape of asymmetric synthesis, the C₂-symmetric and related chiral 1,2-diamines represent a cornerstone class of ligands and organocatalysts. Their prevalence stems from the predictable and highly ordered transition states they form when complexed with a range of metals, thereby enabling exquisite stereochemical control in a multitude of chemical transformations. The 2,3-dihydro-1H-indene-1,2-diamine (1,2-diaminoindane) scaffold, in particular, offers a unique combination of conformational rigidity and steric definition, making it a highly sought-after building block in the synthesis of novel chiral ligands and as a key structural motif in pharmacologically active compounds.
The synthesis of enantiomerically pure 1,2-diaminoindane, however, is a non-trivial endeavor, presenting the dual challenge of controlling both the relative stereochemistry (cis or trans) and the absolute configuration at two contiguous stereocenters. This guide provides a comprehensive overview of field-proven, stereoselective strategies for accessing both the trans and cis diastereomers of chiral 1,2-diaminoindane, with a focus on the underlying mechanistic principles that govern the stereochemical outcomes.
Part 1: Strategic Synthesis of trans-1,2-Diaminoindanes
The trans diastereomer is often accessed through methodologies that involve anti-addition to the indene olefin or a stereospecific S(_N)2 reaction.
Route A: Diastereoselective Synthesis via Indene Epoxidation and Nucleophilic Ring-Opening
This classical and robust pathway leverages the stereospecificity of epoxide ring-opening to establish the trans configuration. The initial epoxidation of indene is non-stereoselective, producing a racemic mixture of epoxides. The subsequent steps, however, are designed to be highly stereocontrolled.
Mechanistic Rationale: The core principle of this route is a sequence of two S(_N)2 reactions, each proceeding with an inversion of configuration. The first is the anti-selective ring-opening of the epoxide by an azide nucleophile. The second occurs after activation of the resulting hydroxyl group, where a second azide displacement proceeds with another inversion, ultimately leading to a syn-diazide which, upon reduction, yields the trans-diamine.
Experimental Protocol: Synthesis of (±)-trans-1,2-Diaminoindane
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Epoxidation of Indene: To a solution of indene in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) portionwise. The reaction is monitored by TLC until complete consumption of the starting material. An aqueous workup with sodium bisulfite and sodium bicarbonate affords racemic trans-indene oxide.
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Azido-alcohol Formation: The crude indene oxide is dissolved in a polar aprotic solvent like DMF, and sodium azide is added along with a proton source such as ammonium chloride. The mixture is heated to facilitate the ring-opening. Aqueous workup and extraction yield the racemic trans-2-azido-1-indanol.
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Mesylation of the Hydroxyl Group: The azido-alcohol is dissolved in dichloromethane and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction proceeds to completion at room temperature, yielding the corresponding mesylate.
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Second Azide Displacement: The crude mesylate is treated with sodium azide in DMF at elevated temperature. This S(_N)2 reaction inverts the stereocenter, leading to cis-1,2-diazidoindane.
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Reduction to the Diamine: The diazide is reduced to the diamine. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or using lithium aluminum hydride (LiAlH₄) in an ethereal solvent. This reduction affords racemic trans-1,2-diaminoindane.
Workflow for Route A
Caption: Synthesis of racemic trans-1,2-diaminoindane.
Route B: Asymmetric Synthesis via Sharpless Aminohydroxylation
For direct access to enantiomerically enriched trans-amino alcohols, the Sharpless Asymmetric Aminohydroxylation (AA) is a powerful tool.[1] This reaction installs both a hydroxyl and an amino group across the double bond in a syn-fashion with high enantioselectivity, which can then be converted to the trans-diamine.
Mechanistic Rationale: The reaction proceeds through an osmium(VIII)-imido species, which undergoes a [3+2] cycloaddition with the alkene, directed by a chiral cinchona alkaloid-derived ligand.[2] Subsequent hydrolysis of the resulting osma-azaglycolate releases the syn-amino alcohol product. The choice of ligand ((DHQ)₂-PHAL or (DHQD)₂-PHAL) determines which enantiomer of the product is formed. The resulting syn-amino alcohol is then converted to the trans-diamine via stereospecific substitution reactions with inversion of configuration.
Experimental Protocol: Synthesis of Chiral trans-1,2-Diaminoindane
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Asymmetric Aminohydroxylation: In a t-butanol/water solvent system at room temperature, indene is reacted with a nitrogen source (e.g., chloramine-T trihydrate or an N-halocarbamate salt), a catalytic amount of potassium osmate(VI) dihydrate, and a chiral ligand (e.g., (DHQ)₂-PHAL for one enantiomer or (DHQD)₂-PHAL for the other).[2] The reaction yields the enantiomerically enriched syn-2-amino-1-indanol derivative.
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Conversion to trans-Diamine: The resulting amino alcohol is then subjected to a sequence analogous to steps 3-5 of Route A. The hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by azide with inversion of configuration. Subsequent reduction of the azide yields the enantiomerically pure trans-1,2-diaminoindane.
| Catalyst System | Nitrogen Source | Yield (%) | ee (%) |
| K₂OsO₂(OH)₄ / (DHQ)₂-PHAL | Chloramine-T | ~85 | >98 |
| K₂OsO₂(OH)₄ / (DHQD)₂-PHAL | Chloramine-T | ~85 | >98 |
| K₂OsO₂(OH)₄ / (DHQ)₂-PHAL | N-sodio-N-chlorobenzylcarbamate | ~80 | >97 |
Table 1: Representative data for the Sharpless Asymmetric Aminohydroxylation of indene. Data is illustrative based on typical outcomes for styrenic olefins.
Catalytic Cycle for Sharpless Aminohydroxylation
Caption: Simplified catalytic cycle of Sharpless Aminohydroxylation.
Part 2: Strategic Synthesis of cis-1,2-Diaminoindanes
Accessing the cis-diastereomer requires a synthetic design that ensures a syn-addition of the two amino functionalities or a substrate-controlled diastereoselective reduction.
Route C: Asymmetric Aziridination Followed by Ring-Opening
This elegant approach introduces both nitrogen atoms in a controlled manner, starting with the enantioselective formation of an aziridine.
Mechanistic Rationale: Asymmetric aziridination of indene, catalyzed by a chiral transition metal complex (e.g., copper or rhodium), forms an enantiomerically enriched aziridine.[3][4] The subsequent ring-opening of this strained three-membered ring with a nitrogen nucleophile proceeds via an S(_N)2 mechanism at one of the two carbons. The stereochemical outcome at the center of nucleophilic attack is inversion, leading to the overall cis relationship between the two amino groups.
Experimental Protocol: Synthesis of Chiral cis-1,2-Diaminoindane
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Asymmetric Aziridination: Indene is reacted with a nitrene precursor, such as a sulfonylamide in the presence of an oxidant like PhI(OAc)₂, and a chiral catalyst.[3] A common catalytic system involves a copper(I) salt complexed with a chiral bis(oxazoline) (BOX) ligand. This reaction produces the corresponding N-protected indanoaziridine with high enantioselectivity.
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Nucleophilic Ring-Opening: The enantiopure aziridine is then subjected to ring-opening. For instance, reaction with benzylamine in the presence of a Lewis acid (e.g., Yb(OTf)₃) can open the ring to give a protected cis-diamine.
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Deprotection: The protecting groups (e.g., sulfonyl and benzyl) are removed under appropriate conditions (e.g., sodium in liquid ammonia for the sulfonyl group and hydrogenolysis for the benzyl group) to yield the chiral cis-1,2-diaminoindane.
| Catalyst System | Nitrene Source | Yield (%) | ee (%) |
| CuOTf / Ph-BOX | TsN₃ | ~70-85 | >95 |
| Rh₂(OAc)₄ / Chiral Ligand | NsN₃ | ~60-80 | ~90 |
Table 2: Representative data for the asymmetric aziridination of indene. Data is illustrative.
Workflow for Route C
Caption: Synthesis of chiral cis-1,2-diaminoindane via aziridination.
Route D: Diastereoselective Reduction of an N-substituted 2-Amino-1-indanone
This strategy relies on the diastereoselective reduction of a ketone precursor, where the existing stereocenter at the 2-position directs the approach of the reducing agent.
Mechanistic Rationale: The synthesis begins with the preparation of racemic 2-amino-1-indanone, which is then resolved or used to synthesize a diastereomeric N-acyl derivative with a chiral auxiliary. A more direct asymmetric approach involves the enantioselective reduction of the corresponding N-protected keto-imine. However, a highly effective method is the Corey-Itsuno reduction of an N-protected 2-amino-1-indanone.[5][6] The chiral oxazaborolidine catalyst (CBS catalyst) coordinates to the ketone, and the bulky protecting group on the adjacent nitrogen atom directs the hydride delivery from the borane-catalyst complex to the less hindered face of the carbonyl group, thus establishing the cis stereochemistry.[7][8]
Experimental Protocol: Synthesis of Chiral cis-1,2-Diaminoindane
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Synthesis of 2-Amino-1-indanone: This precursor can be synthesized from 1-indanone via α-bromination followed by amination.
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N-Protection: The amino group of 2-amino-1-indanone is protected, for example, as a benzoyl or a bulky carbamate derivative.
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Corey-Itsuno Reduction: The N-protected 2-amino-1-indanone is dissolved in an anhydrous solvent like THF and cooled. The chiral CBS catalyst (either (S)- or (R)-) is added, followed by the slow addition of a borane source (e.g., BH₃·THF or BH₃·SMe₂). The reaction is typically highly diastereoselective and enantioselective, yielding the protected cis-amino alcohol.
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Conversion to Diamine: The resulting hydroxyl group is converted to an amino group with retention of configuration (e.g., via a Mitsunobu reaction with phthalimide followed by hydrolysis) or inversion (as described in Route A, which would lead to the trans product, so care must be taken in the choice of method). A more direct approach involves conversion to a mesylate and displacement with an amine.
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Deprotection: Final removal of the protecting groups furnishes the chiral cis-1,2-diaminoindane.
| Substrate | Catalyst | Diastereomeric Ratio (cis:trans) | ee (%) |
| N-Benzoyl-2-amino-1-indanone | (S)-CBS Catalyst | >95:5 | >98 |
| N-Boc-2-amino-1-indanone | (R)-CBS Catalyst | >95:5 | >98 |
Table 3: Representative data for the Corey-Itsuno reduction of N-protected 2-amino-1-indanones.
Part 3: Advanced Methodologies
The field of asymmetric catalysis is continually evolving, and several modern approaches are emerging for the synthesis of chiral 1,2-diamines.
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Catalytic Asymmetric Diamination: Direct diamination of alkenes is a highly atom-economical and attractive strategy.[9] Recent advances have seen the development of catalytic systems, often based on copper or palladium, that can effect the direct addition of two nitrogen-containing fragments across a double bond with good enantioselectivity.[10] For indene, this remains a developing area but holds significant promise for a more direct and efficient synthesis.
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Kinetic Resolution: If a racemic mixture of the diamine is readily available, kinetic resolution can be employed to isolate one enantiomer. This can be achieved through enzymatic acylation or by using a chiral catalyst that selectively reacts with one enantiomer of the diamine, allowing the other to be recovered in high enantiomeric purity.
Conclusion
The stereoselective synthesis of 1,2-diaminoindanes is a well-addressed challenge with a number of reliable and high-yielding strategies available to the synthetic chemist. The choice of a particular route will depend on the desired diastereomer (cis or trans), the required level of enantiopurity, and the availability of starting materials and reagents. Classical methods based on epoxide and aziridine ring-opening provide robust and predictable access to both diastereomers. For high levels of enantioselectivity, catalytic asymmetric methods such as the Sharpless aminohydroxylation and the Corey-Itsuno reduction are exceptionally powerful. As the demand for novel chiral ligands and building blocks continues to grow, the development of even more efficient and atom-economical methods, such as direct asymmetric diamination, will undoubtedly be a major focus of future research.
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